Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester
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Overview
Description
Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.38432 . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with isopropyl and tert-butyl ester groups. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford a series of enantiomerically enriched protected piperidines . The reaction conditions are generally mild, and the yields are good.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound
Scientific Research Applications
Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar piperidine core structure and are used in various chemical and pharmaceutical applications.
Carbamate esters: These compounds have similar functional groups and are used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(piperidin-2-ylmethyl)-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)16(13(17)18-14(3,4)5)10-12-8-6-7-9-15-12/h11-12,15H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQLOHRVDIZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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